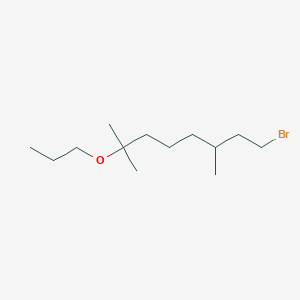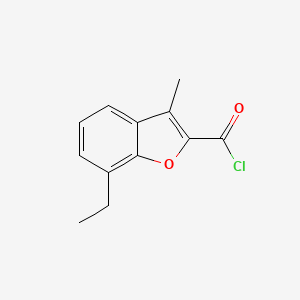
7-Ethyl-3-methyl-1-benzofuran-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-3-methyl-1-benzofuran-2-carbonyl chloride is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl group at the 7th position, a methyl group at the 3rd position, and a carbonyl chloride group at the 2nd position of the benzofuran ring.
Vorbereitungsmethoden
The synthesis of 7-ethyl-3-methyl-1-benzofuran-2-carbonyl chloride can be achieved through several synthetic routes. One common method involves the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans . Another approach includes the rearrangement and cyclization reactions of 2-hydroxybenzophenones with Corey-Chaykovsky reagent . Industrial production methods often involve the use of catalysts such as palladium or platinum to facilitate the ring closure reactions .
Analyse Chemischer Reaktionen
7-Ethyl-3-methyl-1-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Wissenschaftliche Forschungsanwendungen
7-Ethyl-3-methyl-1-benzofuran-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Wirkmechanismus
The mechanism of action of 7-ethyl-3-methyl-1-benzofuran-2-carbonyl chloride involves its interaction with molecular targets and pathways within biological systems. For example, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, making them potential anti-inflammatory agents . Additionally, these compounds can interact with enzymes and receptors, leading to various biological effects such as inhibition of tumor growth or viral replication .
Vergleich Mit ähnlichen Verbindungen
7-Ethyl-3-methyl-1-benzofuran-2-carbonyl chloride can be compared with other benzofuran derivatives, such as:
3-Methylbenzofuran: This compound lacks the ethyl and carbonyl chloride groups, resulting in different chemical properties and biological activities.
Benzo[b]thiophene-2-carboxaldehyde: This compound contains a sulfur atom in place of the oxygen in the furan ring, leading to distinct reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
58455-58-6 |
|---|---|
Molekularformel |
C12H11ClO2 |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
7-ethyl-3-methyl-1-benzofuran-2-carbonyl chloride |
InChI |
InChI=1S/C12H11ClO2/c1-3-8-5-4-6-9-7(2)10(12(13)14)15-11(8)9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
SKXHMQXKWAVHLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=C(O2)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


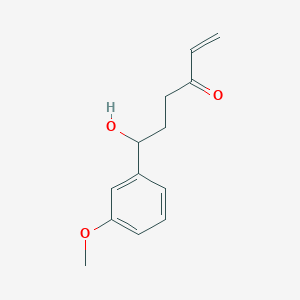

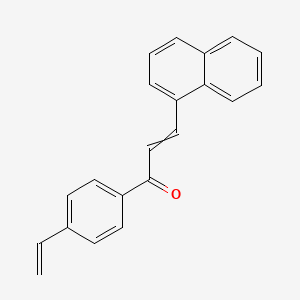
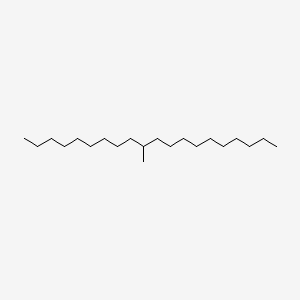
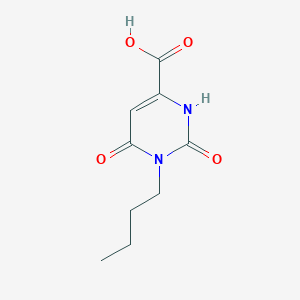
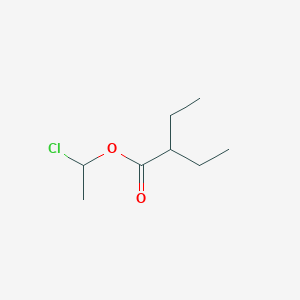


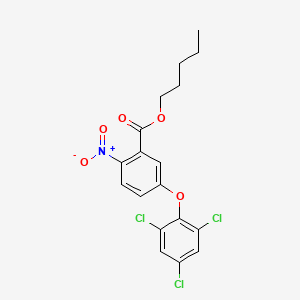
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
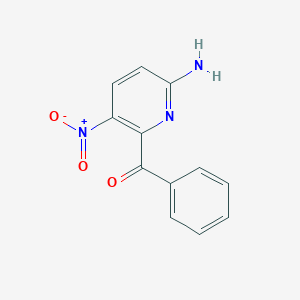
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
